molecular formula C7H13NOS B035403 N-Formyl-2,6-dimethyl-thiomorpholine CAS No. 111073-00-8

N-Formyl-2,6-dimethyl-thiomorpholine

Cat. No. B035403
CAS RN: 111073-00-8
M. Wt: 159.25 g/mol
InChI Key: SYXPLTLMILVKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-2,6-dimethyl-thiomorpholine (FDMT) is a chemical compound that has been widely used in scientific research for its unique properties. It is a thiol-containing heterocyclic compound that can form stable complexes with metal ions, making it useful in various applications.

Mechanism of Action

N-Formyl-2,6-dimethyl-thiomorpholine acts as a chelating agent by forming stable complexes with metal ions. It can also act as a ligand for catalysis by coordinating with metal ions to facilitate chemical reactions. In addition, N-Formyl-2,6-dimethyl-thiomorpholine can act as a fluorescent probe by binding to metal ions and emitting fluorescence.
Biochemical and Physiological Effects:
N-Formyl-2,6-dimethyl-thiomorpholine has been shown to have antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce inflammation in various biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using N-Formyl-2,6-dimethyl-thiomorpholine in lab experiments is its ability to form stable complexes with metal ions, making it useful in various applications. However, one limitation is that it can be difficult to work with due to its high reactivity and sensitivity to air and moisture.

Future Directions

There are many potential future directions for research involving N-Formyl-2,6-dimethyl-thiomorpholine. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its use in the development of new catalytic systems for chemical reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Formyl-2,6-dimethyl-thiomorpholine and its potential applications in various biological systems.
In conclusion, N-Formyl-2,6-dimethyl-thiomorpholine is a unique chemical compound that has been widely used in scientific research for its various properties. Its ability to form stable complexes with metal ions and act as a ligand for catalysis makes it useful in various applications. Further research is needed to fully understand its potential applications in various biological systems and its potential use as a therapeutic agent.

Scientific Research Applications

N-Formyl-2,6-dimethyl-thiomorpholine has been used in various scientific research applications, including as a chelating agent for metal ions, a ligand for catalysis, and a reagent for the determination of certain amino acids. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

111073-00-8

Product Name

N-Formyl-2,6-dimethyl-thiomorpholine

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

2,6-dimethylthiomorpholine-4-carbaldehyde

InChI

InChI=1S/C7H13NOS/c1-6-3-8(5-9)4-7(2)10-6/h5-7H,3-4H2,1-2H3

InChI Key

SYXPLTLMILVKGA-UHFFFAOYSA-N

SMILES

CC1CN(CC(S1)C)C=O

Canonical SMILES

CC1CN(CC(S1)C)C=O

synonyms

4-Thiomorpholinecarboxaldehyde, 2,6-dimethyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperidine (10 ml) and 10 ml of a 40% solution of benzyltrimethylammoniumhydroxide in methanol were added to a solution of N-formyl-diallylamine (55 g) in methanol (200 ml). Hydrogen sulfide (50 g) was introduced into the resulting solution, and unreacted hydrogen sulfide was kept at reflux for 7 hours by means of "cold finger". The mixture was left at room temperature for 48 hours, flushed with nitrogen, diluted with ether, and washed with water. The organic phase was dried, and the solvent evaporated in vacuo. Distillation of the residue gave the title compound with boiling point 145° C./15 mmHg.
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